(R)-2-(Piperidin-2-yl)ethanol

Chiral Resolution Process Chemistry Asymmetric Synthesis

Racemic or wrong-enantiomer intermediates introduce 50% inactive or toxic impurities, compromising API development. (R)-2-(Piperidin-2-yl)ethanol (CAS 68419-38-5) is the stereochemically defined solution. - **Critical differentiation:** The (R)-enantiomer dictates final alkaloid stereochemistry (e.g., sedamine vs. allosedamine); the (S)-form (CAS 103639-57-2) or racemate (CAS 1484-84-0) cannot substitute. - **Application:** Key chiral building block for GPCR/kinase inhibitors and asymmetric ligands. - **Supply:** Verified enantiopurity; immediate lab-scale to bulk shipping.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 68419-38-5
Cat. No. B029380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Piperidin-2-yl)ethanol
CAS68419-38-5
Synonyms(2R)-2-Piperidineethanol;  (+)-2-Piperidineethanol;  (R)-2-(2-Hydroxyethyl)piperidine; 
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCO
InChIInChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m1/s1
InChIKeyPTHDBHDZSMGHKF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Piperidin-2-yl)ethanol: Chiral Building Block


(R)-2-(Piperidin-2-yl)ethanol, also known as (R)-(+)-Piperidine-2-ethanol, is a chiral secondary amine with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It exists as the (R)-enantiomer of the 2-(piperidin-2-yl)ethanol pair, with the opposite (S)-enantiomer designated CAS 103639-57-2 and the racemate as CAS 1484-84-0 . The compound is characterized by a saturated piperidine ring and an ethanol moiety, presenting a single stereocenter at the 2-position of the piperidine ring. It is primarily utilized as a chiral intermediate and building block in the synthesis of pharmaceuticals and complex alkaloids, where stereochemical configuration is a critical determinant of biological activity .

(R)-2-(Piperidin-2-yl)ethanol: Racemate Substitution Failure


In the context of drug discovery and asymmetric synthesis, (R)-2-(piperidin-2-yl)ethanol cannot be directly substituted by its racemic mixture (CAS 1484-84-0) or the (S)-enantiomer (CAS 103639-57-2). The specific three-dimensional orientation of the (R)-stereocenter is essential for establishing precise interactions with chiral biological targets, such as enzymes and receptors, a principle known as chiral recognition . The use of the racemic mixture introduces 50% of the incorrect enantiomer, which can act as an impurity, potentially leading to reduced target potency, increased off-target effects, or entirely different pharmacological outcomes [1]. Furthermore, the (R)- and (S)-enantiomers have been shown to be selectively utilized in the synthesis of stereochemically distinct alkaloid natural products, such as the (R)- and (S)-enantiomers of sedamine and allosedamine, highlighting that the choice of enantiomer dictates the stereochemical outcome of the final pharmaceutical agent [2].

(R)-2-(Piperidin-2-yl)ethanol: Quantitative Evidence


High Enantiopurity via Chiral Resolution

The industrial availability of (R)-2-(Piperidin-2-yl)ethanol in high enantiomeric purity is a direct result of a specialized chemical resolution process. A patented method provides a procedure for resolving the racemic mixture of 2-piperidin-2-yl-ethanol into its constituent (R)- and (S)-enantiomers with high yield and high enantiomeric purity [1]. This technology overcomes the challenge of separating these simple but valuable chiral alcohols, ensuring that the (R)-enantiomer can be procured for stereospecific applications, unlike the racemate which may exhibit different or diminished activity.

Chiral Resolution Process Chemistry Asymmetric Synthesis

Enzyme Enantioselectivity: (R)- vs. (S)-Isomer

The (R)-enantiomer of piperidine-2-ethanol exhibits distinct reactivity in enzymatic systems compared to the (S)-enantiomer. In a kinetic resolution of N-Boc-piperidine-2-ethanol, Lipase PS and porcine pancreatic lipase (PPL) displayed opposite enantioselectivity, allowing for the efficient gram-scale preparation of both enantiomeric N-Boc alcohols, 2a (R) and 2c (S) [1]. This differential enzyme recognition was then exploited to synthesize both enantiomers of the alkaloids sedamine and allosedamine via a convenient three-step route, demonstrating that the choice of starting enantiomer directly controls the final product's stereochemistry [1].

Biocatalysis Enzymatic Resolution Alkaloid Synthesis

Gram-Scale Commercial Availability

The commercial landscape for (R)-2-(Piperidin-2-yl)ethanol is differentiated by its availability in various quantities with defined purity specifications. Vendors offer this compound in research-scale amounts (e.g., 100 mg, 250 mg) and also in bulk quantities (e.g., 10 g, 100 g) , often with purity levels specified at 95% or higher . This is in contrast to less characterized or non-commercially available analogs. This availability, combined with the documented gram-scale enzymatic preparation of its N-Boc derivative [1], directly supports its use in medicinal chemistry for hit-to-lead optimization and initial process development.

Chemical Procurement Medicinal Chemistry Scale-Up Synthesis

(R)-2-(Piperidin-2-yl)ethanol: Key Applications


Enantiopure Piperidine Alkaloid Synthesis

This compound is ideally suited for the enantioselective synthesis of natural products and drug candidates containing a 2-substituted piperidine core. The (R)-enantiomer provides the correct stereocenter for constructing the (R)-isomers of alkaloids like sedamine and allosedamine, as demonstrated in a three-step synthesis from its N-Boc-protected derivative [1].

Asymmetric Catalysis Ligand Design

The chiral secondary amine and alcohol functional groups make (R)-2-(Piperidin-2-yl)ethanol a valuable precursor for the synthesis of novel chiral ligands for asymmetric catalysis. Its rigid piperidine scaffold can impart conformational bias to metal complexes, potentially influencing reaction enantioselectivity [2].

Medicinal Chemistry for Chiral Targets

In drug discovery, (R)-2-(Piperidin-2-yl)ethanol serves as a key chiral intermediate for installing a basic amine and a hydrogen-bonding alcohol group into lead compounds. This is particularly relevant for designing inhibitors of protein kinases or G-protein coupled receptors (GPCRs) where precise stereochemistry is critical for selective binding and activity .

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